Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468093
InChI: InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-7-5-4-6(7)11-8(12)13/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1
SMILES:
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate

CAS No.:

Cat. No.: VC17468093

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name tert-butyl (1R,5S)-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-7-5-4-6(7)11-8(12)13/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1
Standard InChI Key JJGRTZWWZUYYCU-NKWVEPMBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]2NC1=O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC2NC1=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate (CAS: 2089649-17-0) has the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol . Its IUPAC name, tert-butyl (1R,5S)-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate, reflects its bicyclic framework comprising two nitrogen atoms at positions 2 and 4, a ketone at position 3, and a tert-butyl ester at position 2 . The cis configuration of the bicyclic system imposes conformational rigidity, which influences its reactivity and interaction with biological targets.

The compound’s stereochemistry is critical to its function. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (1R,5S) configuration, which stabilizes the molecule through intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH group . The tert-butyl group enhances solubility in nonpolar solvents, facilitating its use in organic synthesis.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves a multi-step process:

  • Ring Formation: Cyclization of a linear precursor, such as δ-oxo-α-aminoheptanoate derivatives, under acidic or basic conditions to form the diazabicyclo[3.2.0]heptane core.

  • Esterification: Introduction of the tert-butyl group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

  • Purification: Chromatographic separation to isolate the cis-diastereomer, often achieving >99% enantiomeric purity .

A notable method from the Journal of Organic Chemistry involves the solvolysis of a protected amino ester followed by reduction with tetramethylammonium triacetoxyborohydride, yielding the target compound with high diastereoselectivity .

Challenges in Synthesis

Configurational lability under acidic conditions poses a significant challenge. For example, intermediates like 5-tert-butyl-Δ⁵-dehydroproline are prone to racemization, necessitating careful control of reaction pH and temperature . Epimerization strategies, such as those employing potassium trimethylsilanolate, have been developed to access all four enantiopure isomers .

Chemical Properties and Reactivity

Functional Group Transformations

The compound’s reactivity is dominated by two key functional groups:

  • Tert-Butyl Ester: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • 3-Oxo Group: Participates in nucleophilic additions, reductions (e.g., to alcohols), and condensation reactions.

For instance, treatment with lithium aluminum hydride reduces the ketone to a secondary alcohol, while reaction with hydroxylamine forms an oxime derivative.

Stability and Degradation

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The diazabicyclo[3.2.0]heptane core is a privileged structure in medicinal chemistry, serving as a rigid scaffold for designing protease inhibitors and receptor modulators . For example, analogs of this compound have shown activity against hepatitis C virus (HCV) NS3/4A protease, with the tert-butyl group improving membrane permeability .

Interaction Studies

The compound’s nitrogen atoms and carbonyl group enable hydrogen bonding with biological targets. In silico docking studies reveal strong interactions with the active site of trypsin-like serine proteases, suggesting potential as a lead compound for anticoagulant therapies.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesKey Differences
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylateTwo nitrogen atoms at positions 3 and 6Altered hydrogen-bonding capacity
7-Oxoazabicyclo[3.2.0]heptaneSingle nitrogen atom, ketone at C7Reduced steric hindrance
1-Azabicyclo[3.3.0]octaneLarger ring size (8-membered)Enhanced conformational flexibility

The tert-butyl group in the target compound confers superior lipid solubility compared to methyl or ethyl esters, as evidenced by logP values (calculated: 1.82 vs. 1.45 for methyl analogs) .

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